molecular formula C14H13NO4S B2452103 Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate CAS No. 338750-45-1

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate

Cat. No. B2452103
M. Wt: 291.32
InChI Key: DXGSWIKMGIZRIC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 338750-45-1 . It has a molecular weight of 292.34 . The IUPAC name for this compound is methyl 2-(4-methoxybenzamido)-1H-1lambda3-thiophene-3-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” is 1S/C14H14NO4S/c1-18-10-5-3-9 (4-6-10)12 (16)15-13-11 (7-8-20-13)14 (17)19-2/h3-8,20H,1-2H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate” has a molecular weight of 292.34 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Radiolabeling and Biodistribution

Radiolabeling and Biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate in Neuroprotective Drug Research Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a neuroprotective drug, was effectively labeled with C-11. The labeled compound showed significant accumulation in the cortical brain areas of rats, indicating its potential for neuroprotective drug applications and brain imaging studies (Yu et al., 2003).

Anti-bacterial Application

Synthesis and Oral Activity of Pivaloyloxymethyl Ester as an Antibacterial Agent The compound showed excellent antibacterial activity against various bacteria, including strains resistant to beta-lactamase. It demonstrated good urinary recovery post-oral administration in mice, highlighting its potential as an orally active antibacterial agent (Sakagami et al., 1991).

Anti-inflammatory Agents

Thiophene Analogs as Anti-inflammatory Agents The study highlighted the role of electronic properties in enhancing the anti-inflammatory activity of thiophene analogs. The QSAR studies established a pharmacophore for designing novel anti-inflammatory molecules, emphasizing the significance of electronic parameters like ELUMO and dipole moment (Pillai et al., 2005).

Design, Synthesis, and Pharmacological Evaluation of 2-[4-Morpholino]-3-Aryl-5-Substituted Thiophenes This study introduced novel thiophene analogs with anti-inflammatory properties. The analogs exhibited significant activity in acute models of inflammation. The findings suggested a new pharmacophore for the development of potent anti-inflammatory agents (Pillai et al., 2004).

Estrogen Receptor Modulators

Novel Highly Potent Selective Estrogen Receptor Modulator The study discovered a novel selective estrogen receptor modulator (SERM) with substantial estrogen antagonist potency. It showed promising results in in vitro and in vivo models, indicating its potential in estrogen-related therapeutic applications (Palkowitz et al., 1997).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

As for future directions, thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate”, being a thiophene derivative, could also be a subject of future research in this context.

properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)12(16)15-13-11(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGSWIKMGIZRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate

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